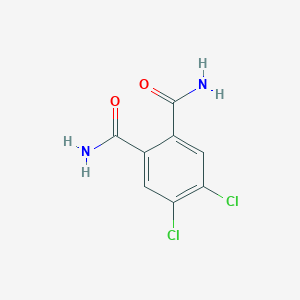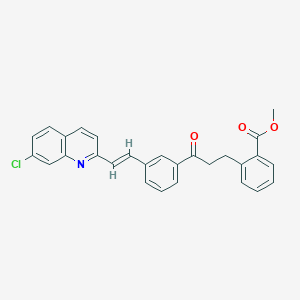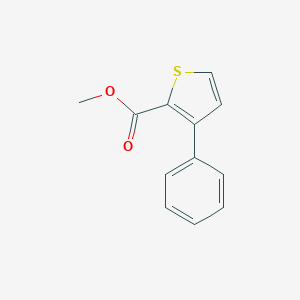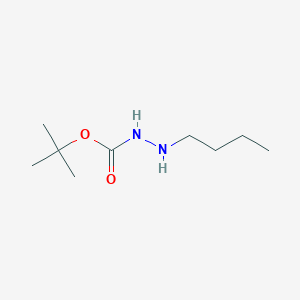
Tert-butyl 2-butylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-butylhydrazinecarboxylate is a chemical compound with the molecular formula C10H22N2O2. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-butylhydrazinecarboxylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of many diseases.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 2-butylhydrazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while reducing the levels of reactive oxygen species and lipid peroxidation. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl 2-butylhydrazinecarboxylate is its ability to scavenge free radicals and reduce oxidative stress in cells. This makes it a valuable tool for studying the role of oxidative stress in various diseases. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on tert-butyl 2-butylhydrazinecarboxylate. Some possible areas of study include its effects on mitochondrial function, its potential as a treatment for neurodegenerative diseases, and its use in combination with other antioxidants or anti-inflammatory agents. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Tert-butyl 2-butylhydrazinecarboxylate is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Tert-butyl 2-butylhydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
149268-06-4 |
|---|---|
Nombre del producto |
Tert-butyl 2-butylhydrazinecarboxylate |
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
tert-butyl N-(butylamino)carbamate |
InChI |
InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) |
Clave InChI |
QCPIKVMLLWWWAH-UHFFFAOYSA-N |
SMILES |
CCCCNNC(=O)OC(C)(C)C |
SMILES canónico |
CCCCNNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

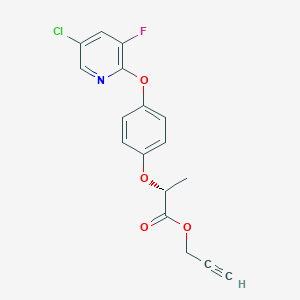
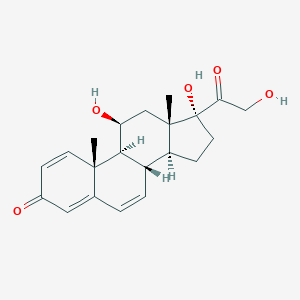
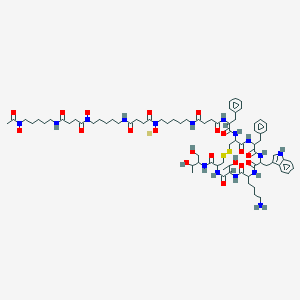
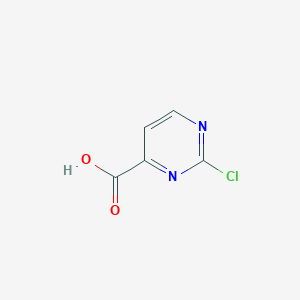
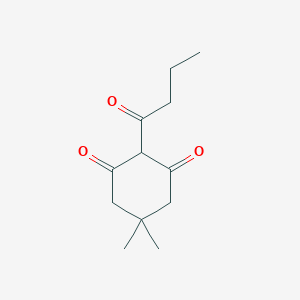
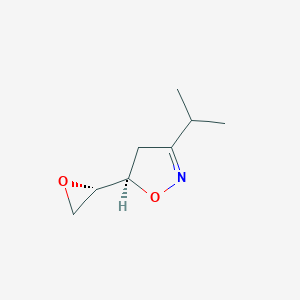
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
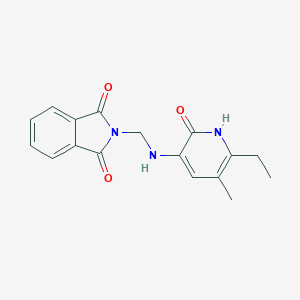
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
